Suzuki-Miyaura Coupling Reactivity: 6-Bromo Substitution vs. Alternative Halogen Positions
In palladium-catalyzed Suzuki-Miyaura coupling, aryl bromides exhibit higher reactivity than aryl chlorides but lower reactivity than aryl iodides and triflates, with the general reactivity order being R₂-I > R₂-OTf > R₂-Br >> R₂-Cl [1]. The presence of an ortho-fluorine substituent adjacent to the bromine at the 6-position in methyl 6-bromo-2-fluoro-3-methoxybenzoate introduces electronic effects that influence coupling kinetics relative to non-fluorinated analogs. In nickel-catalyzed Suzuki-Miyaura systems, aryl fluorides bearing ortho-directing groups can undergo cross-coupling via cyclometalation, providing an alternative activation pathway not available to analogs lacking ortho-fluorine [2]. This dual reactivity profile – standard palladium-catalyzed coupling at the bromide site plus potential nickel-catalyzed activation at the fluoride site – distinguishes this compound from non-fluorinated bromobenzoates.
| Evidence Dimension | Relative reactivity in Suzuki-Miyaura coupling |
|---|---|
| Target Compound Data | Aryl bromide with ortho-fluorine substituent (bromine at 6-position, fluorine at 2-position) |
| Comparator Or Baseline | Aryl chlorides (R₂-Cl) as least reactive; aryl iodides and triflates as most reactive |
| Quantified Difference | General reactivity order: R₂-I > R₂-OTf > R₂-Br >> R₂-Cl (qualitative ranking) |
| Conditions | Palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl boronic acids |
Why This Matters
The aryl bromide functionality provides a reactivity window that balances coupling efficiency with synthetic compatibility, avoiding the instability often associated with aryl iodides while offering superior reactivity compared to aryl chlorides.
- [1] Chem-Station. 碳碳键的形成:过渡金属催化的芳烃和烯烃的偶联反应 第五部分 Suzuki-Miyaura偶联(一):不饱和碳硼试剂的偶联. 2019. View Source
- [2] Tobisu M, Chatani N. Nickel-Catalyzed Suzuki-Miyaura Reaction of Aryl Fluorides. J Am Chem Soc. 2011;133(48):19505-19511. View Source
